(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile
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Overview
Description
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a propenenitrile backbone with distinct functional groups, including a difluoroanilino moiety, a hydroxy group, and a phenoxyacetyl group, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Propenenitrile Backbone: This step involves the reaction of a suitable nitrile precursor with an appropriate aldehyde or ketone under basic conditions to form the propenenitrile backbone.
Introduction of the Difluoroanilino Group: The difluoroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with the propenenitrile intermediate.
Phenoxyacetylation: The phenoxyacetyl group is typically introduced through an esterification or acylation reaction using phenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide).
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The difluoroanilino and phenoxyacetyl groups are known to impart biological activity, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group can enhance binding affinity to biological targets, while the hydroxy and phenoxyacetyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,4-dichloroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile
- (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-methoxyacetyl)-2-propenenitrile
- (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenylacetyl)-2-propenenitrile
Uniqueness
Compared to similar compounds, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile stands out due to the presence of both difluoroanilino and phenoxyacetyl groups, which can enhance its biological activity and chemical stability. These features make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-4-phenoxybut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-11-6-7-15(14(19)8-11)21-17(23)13(9-20)16(22)10-24-12-4-2-1-3-5-12/h1-8,22H,10H2,(H,21,23)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKNWSMZLPEBOH-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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